molecular formula C₃₂H₃₄D₄N₂O₅ B1147028 Bazedoxifene-d4 Acetate CAS No. 1133695-49-4

Bazedoxifene-d4 Acetate

Cat. No.: B1147028
CAS No.: 1133695-49-4
M. Wt: 534.68
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Description

Bazedoxifene-d4 Acetate is a deuterated form of Bazedoxifene Acetate, a selective estrogen receptor modulator. This compound is primarily used in the prevention and treatment of postmenopausal osteoporosis. The deuterated form, this compound, is labeled with deuterium, which can be useful in various scientific studies, including pharmacokinetic and metabolic research.

Mechanism of Action

Target of Action

Bazedoxifene-d4 Acetate primarily targets the estrogen receptors (ERs) . These receptors play a crucial role in various physiological processes, including the regulation of the menstrual cycle, maintenance of bone density, and regulation of metabolism .

Mode of Action

This compound is a Selective Estrogen Receptor Modulator (SERM) . It acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes . This means it can either stimulate or inhibit the activity of estrogen receptors, depending on the specific context .

Biochemical Pathways

This compound affects several biochemical pathways. It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . This effect on bone remodeling leads to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with doses ranging from 5 to 40 mg, with no unexpected accumulation . It achieves steady state in 1 week . The peak concentrations (Cmax) and the areas under the plasma concentration-time curve (AUClast) increase with increasing dose . This compound has an estimated oral bioavailability of 6% .

Result of Action

The action of this compound results in significant molecular and cellular effects. It is used in the prevention of postmenopausal osteoporosis . It also shows potential for less uterine and vasomotor effects than other SERMs currently used in clinical practice .

Biochemical Analysis

Biochemical Properties

Bazedoxifene-d4 Acetate plays a significant role in biochemical reactions due to its interaction with estrogen receptors. It acts as both an estrogen receptor agonist and antagonist, depending on the tissue type. This compound binds to estrogen receptor-α with high affinity, inhibiting the proliferation of breast cancer cells by downregulating cyclin D1 and estrogen receptor-α . Additionally, it decreases bone resorption and reduces biochemical markers of bone turnover to premenopausal levels .

Cellular Effects

This compound influences various cellular processes, particularly in bone and breast tissue. In bone cells, it promotes increased bone mineral density and bone strength by decreasing bone resorption . In breast cancer cells, it inhibits cell proliferation and induces cell cycle arrest by downregulating cyclin D1 and estrogen receptor-α . Furthermore, this compound has shown neuroprotective effects by suppressing inflammatory responses and enhancing oligodendrocyte precursor cell differentiation in spinal cord injury models .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to estrogen receptors and modulating their activity. It acts as an agonist or antagonist depending on the target tissue. In breast cancer cells, it functions as a pure estrogen receptor-α antagonist, leading to the inhibition of cell proliferation and induction of proteasomal degradation of estrogen receptor-α . In bone cells, it decreases bone resorption by reducing the activity of osteoclasts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its activity over extended periods. In in vitro studies, long-term treatment with this compound has shown sustained inhibition of breast cancer cell proliferation and continuous promotion of bone mineral density . In vivo studies have demonstrated its neuroprotective effects over several weeks in spinal cord injury models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits breast cancer cell proliferation and promotes bone mineral density without significant adverse effects . At higher doses, it may cause toxic effects such as liver enzyme elevation and gastrointestinal disturbances

Metabolic Pathways

This compound is primarily metabolized through glucuronidation. After oral administration, it is metabolized by UDP-glucuronosyltransferases to form bazedoxifene-4’-glucuronide and bazedoxifene-5-glucuronide . Little or no cytochrome P450-mediated metabolism is evident, making glucuronidation the major metabolic pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. It interacts with estrogen receptors in target tissues, leading to its localization and accumulation in bone and breast tissues . The compound’s distribution is influenced by its binding affinity to estrogen receptors and its ability to modulate their activity .

Subcellular Localization

This compound is localized in specific subcellular compartments depending on the target tissue. In breast cancer cells, it is found in the nucleus where it binds to estrogen receptors and modulates gene expression . In bone cells, it is localized in the cytoplasm and nucleus, where it interacts with estrogen receptors to regulate bone resorption and formation . The compound’s subcellular localization is crucial for its activity and function in different tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bazedoxifene Acetate involves several steps. One method includes the reaction of a compound represented by a specific formula with ammonium formate or cyclohexadiene in the presence of a palladium-carbon catalyst in an organic solvent. The reaction is monitored using thin-layer chromatography or high-performance liquid chromatography. The reaction product is then filtered, washed, and treated with acetic acid to obtain Bazedoxifene Acetate .

Industrial Production Methods

Industrial production of Bazedoxifene Acetate typically involves continuous processes to ensure high yield and purity. The process includes mixing the reaction mass, which contains a Bazedoxifene intermediate, followed by a fixed bed catalytic reaction. This method allows for high reaction speed, repeated and continuous use of the catalyst, and high reaction safety .

Chemical Reactions Analysis

Types of Reactions

Bazedoxifene-d4 Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like palladium on carbon. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs.

Scientific Research Applications

Bazedoxifene-d4 Acetate has several scientific research applications:

    Chemistry: Used in studies involving the synthesis and characterization of deuterated compounds.

    Biology: Employed in research on estrogen receptor modulation and its effects on cellular processes.

    Medicine: Investigated for its potential in treating conditions like osteoporosis and certain types of cancer.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

    Raloxifene: Another selective estrogen receptor modulator used in the treatment of osteoporosis.

    Tamoxifen: A selective estrogen receptor modulator used primarily in the treatment of breast cancer.

    Ospemifene: Used to treat dyspareunia and other symptoms of vulvar and vaginal atrophy.

Uniqueness

Bazedoxifene-d4 Acetate is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by offering greater stability and reduced metabolic degradation compared to non-deuterated analogs .

Properties

IUPAC Name

acetic acid;1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)/i18D2,19D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZAMQFQZMUNTP-ZQAHQZODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)N5CCCCCC5.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747082
Record name Acetic acid--1-[(4-{[2-(azepan-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133695-49-4
Record name Acetic acid--1-[(4-{[2-(azepan-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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